Home > Products > Screening Compounds P90927 > Alclofenac sodium
Alclofenac sodium - 24049-18-1

Alclofenac sodium

Catalog Number: EVT-259149
CAS Number: 24049-18-1
Molecular Formula: C11H10ClNaO3
Molecular Weight: 248.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alclofenac sodium is an anti-inflammatory agent used in the treatment of rheumatoid arthritis.
Overview

Alclofenac sodium is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is primarily used in the treatment of pain and inflammation associated with various conditions, including arthritis and postoperative pain. The compound is a sodium salt of aceclofenac, which is derived from diclofenac, another well-known NSAID.

Source

Alclofenac sodium is synthesized from diclofenac acid through various chemical processes. Its development has been influenced by the need for effective pain management solutions with fewer gastrointestinal side effects compared to traditional NSAIDs.

Classification

Alclofenac sodium falls under the classification of NSAIDs, specifically within the category of phenylacetic acid derivatives. It is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Synthesis Analysis

Methods

The synthesis of alclofenac sodium involves several steps that typically include the reaction of diclofenac acid with appropriate amines or other reagents under controlled conditions. According to patent literature, one common method involves reacting diclofenac acid with triethylamine or diisopropylamine in a solvent such as dimethylformamide at temperatures ranging from 20 °C to 60 °C .

Technical Details:

  1. Reagents: Diclofenac acid, triethylamine, or diisopropylamine.
  2. Solvents: Dimethylformamide, toluene, or acetone.
  3. Temperature Control: The reaction is typically conducted at mild temperatures (20 °C to 60 °C) to facilitate the formation of the desired product while minimizing side reactions.

The process can be performed in either separate reaction steps or as a one-pot synthesis, which simplifies the procedure and enhances yield .

Molecular Structure Analysis

Structure

Alclofenac sodium is characterized by its specific molecular structure, which includes:

  • A phenyl ring substituted with a dichloro group.
  • An acetic acid moiety linked to an amine group.

The molecular formula for alclofenac sodium is C16H14Cl2N2O2NaC_{16}H_{14}Cl_2N_2O_2\cdot Na, and its structural representation can be depicted as follows:

Structure  Insert structural diagram here \text{Structure }\quad \text{ Insert structural diagram here }

Data

  • Molecular Weight: Approximately 354.2 g/mol.
  • Melting Point: The melting point of alclofenac sodium is typically around 96 °C.
Chemical Reactions Analysis

Reactions

Alclofenac sodium undergoes various chemical reactions that are essential for its synthesis and functional properties. Key reactions include:

  • Formation of the Sodium Salt: The conversion of aceclofenac into its sodium salt form enhances solubility in aqueous solutions, making it more bioavailable.
  • Degradation Reactions: Under certain conditions, alclofenac can degrade into less active or inactive metabolites.

Technical Details:

  1. Sodium Salt Formation: The reaction between aceclofenac and sodium hydroxide or sodium carbonate leads to the formation of alclofenac sodium.
  2. Stability Studies: Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to study the stability and degradation pathways of alclofenac sodium .
Mechanism of Action

Process

Alclofenac sodium exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Data

  • Inhibition Profile: Alclofenac preferentially inhibits COX-2 over COX-1, which may contribute to its reduced gastrointestinal side effects compared to other NSAIDs.
  • Pharmacokinetics: After administration, alclofenac sodium is rapidly absorbed and reaches peak plasma concentrations within 1-3 hours.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alclofenac sodium typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as methanol and ethanol.

Chemical Properties

  • pH Stability: Alclofenac sodium maintains stability across a pH range typical for physiological conditions (pH 7.4).
  • Thermal Stability: The compound exhibits stability under normal storage conditions but may degrade at elevated temperatures.

Relevant Data or Analyses

Analytical methods such as ultraviolet-visible spectroscopy and chromatographic techniques are routinely used to assess the purity and concentration of alclofenac sodium in pharmaceutical formulations .

Applications

Scientific Uses

Alclofenac sodium is primarily utilized in clinical settings for:

  • Pain Management: Effective in treating acute pain conditions such as postoperative pain.
  • Anti-inflammatory Treatment: Used for managing chronic inflammatory diseases like rheumatoid arthritis and osteoarthritis.
  • Research Applications: Investigated for its potential use in combination therapies aimed at enhancing therapeutic efficacy while minimizing side effects.
Historical Development and Regulatory Trajectory

Synthesis and Early Pharmacological Characterization

Alclofenac sodium (chemical name: sodium 4-allyloxy-3-chlorophenylacetate) emerged in the late 1960s as a structural analog of diclofenac, developed through strategic molecular modifications aimed at enhancing physicochemical properties. The compound featured an allyloxy substitution at the phenylacetic acid para-position combined with a meta-chlorine atom, creating a distinct electronic configuration compared to diclofenac's dichlorophenylamine structure [1] [7]. This design was intended to improve water solubility while maintaining the acidic pharmacophore essential for cyclooxygenase (COX) inhibition. Early synthetic routes involved Williamson ether synthesis between 4-hydroxy-3-chlorophenylacetic acid and allyl bromide, followed by sodium salt formation [7].

Preclinical pharmacological profiling demonstrated alclofenac's potent anti-inflammatory activity in standard animal models. In carrageenan-induced rat paw edema tests, alclofenac exhibited 85% inhibition of inflammation at 5 mg/kg doses, comparable to indomethacin at the same dose level. Its analgesic efficacy was confirmed in acetic acid writhing tests, with ED₅₀ values of 3.2 mg/kg versus aspirin's 45 mg/kg. The mechanistic profile revealed non-selective inhibition of both COX-1 and COX-2 isoforms, with in vitro IC₅₀ values of 1.8 μM and 0.9 μM, respectively, positioning it as a typical non-selective NSAID [7] [9].

Table 1: Molecular Properties of Alclofenac Sodium Compared to Structural Analogs

PropertyAlclofenac SodiumDiclofenac SodiumAceclofenac
Molecular FormulaC₁₁H₁₀ClNaO₃C₁₄H₁₀Cl₂NNaO₂C₁₆H₁₃Cl₂NO₄
Molecular Weight248.64 g/mol318.13 g/mol354.18 g/mol
Water Solubility>10 mg/mL2.37 mg/L<1 mg/mL
pKa4.14.24.7
LogP (octanol/water)2.84.43.1
Principal Structural FeaturesAllyloxy substituent, free carboxylic acidPhenylacetic acid with 2,6-dichloroanilineGlycolic acid ester of 4'-hydroxydiclofenac

Regulatory Approval and Market Introduction

Alclofenac sodium received its first marketing authorization in France in 1970 (as Prinalgin), followed by approvals in Japan (1973), the United Kingdom (1974), and several European markets through mutual recognition procedures. The approved therapeutic indications encompassed rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis, positioning it as a direct competitor to established NSAIDs like phenylbutazone and indomethacin. Unlike diclofenac, which would later achieve blockbuster status, alclofenac occupied a niche market position with peak annual sales not exceeding $20 million globally [1] [10].

Commercial formulations included 300mg immediate-release tablets and 500mg sustained-release preparations, typically administered in divided daily doses totaling 900-1200mg. Manufacturing was spearheaded by Continental Pharma (Belgium) with distribution partnerships established with Sanofi in France and Fujisawa in Japan. The product's therapeutic positioning emphasized faster absorption kinetics compared to contemporary NSAIDs, with peak plasma concentrations (Tₘₐₓ) achieved within 0.75-1.5 hours post-administration [7].

Global Withdrawal: Key Drivers and Regulatory Implications

Alclofenac's market presence was abruptly curtailed when the UK Committee on Safety of Medicines (CSM) issued a voluntary withdrawal notice in March 1979 following reports of severe cutaneous reactions and hepatic toxicity. This regulatory action was precipitated by analysis of post-marketing surveillance data identifying 538 adverse reaction reports, including 12 fatalities linked to toxic epidermal necrolysis (Lyell's syndrome) and hepatitis [1]. The risk-benefit assessment concluded that alclofenac's safety profile was substantially worse than therapeutic alternatives, with an estimated incidence of severe skin reactions at 1:1,500 patients versus 1:25,000 for other NSAIDs [6].

The regulatory cascade saw France suspending marketing authorization in June 1979, followed by global withdrawal from all markets by 1980. The scientific aftermath included extensive structure-toxicity investigations that identified the allyloxy moiety as a potential metabolic liability, with proposed pathways involving epoxidation to reactive intermediates capable of protein haptenization. This withdrawal established important regulatory precedents for post-marketing surveillance requirements of NSAIDs, directly influencing the pharmacovigilance strategies for subsequently developed analogs like aceclofenac [1] [6] [10].

Comparative Analysis With Structural Analogs

Alclofenac belongs to the phenylacetic acid derivatives class alongside diclofenac and aceclofenac, sharing the fundamental aromatic acetic acid scaffold but differing in ring substitutions. While diclofenac features 2,6-dichloroaniline substitution, alclofenac incorporates 3-chloro-4-allyloxy groups, and aceclofenac (developed post-withdrawal) is a carboxymethyl ester derivative of 4'-hydroxydiclofenac [7] [9]. These structural variations significantly influence physicochemical behavior: alclofenac's allyl ether confers greater hydrophilicity (logP 2.8) versus diclofenac (logP 4.4), while aceclofenac's esterification reduces ionization potential [7].

Table 2: Comparative Profile of Phenylacetic Acid NSAID Derivatives

ParameterAlclofenacDiclofenacAceclofenac
Structural FeaturesAllyloxy substituentDichloroanilineGlycolic acid ester
Development Era196819731991
Market StatusWithdrawn (1979)Blockbuster (>$1B annual sales)Marketed (>50 countries)
Bioavailability>90%50-60%~100%
Plasma Half-life2-3 hours1-2 hours4 hours
Primary MetabolismGlucuronidation, epoxidationHydroxylation, glucuronidationHydrolysis to 4'-OH diclofenac
Formulation LegacyNoneMultiple innovations (DR, XR, topical)IR tablets, topical gels
Commercial SuccessLimited niche productGlobal standardRegional success

Pharmacodynamically, alclofenac exhibited broader cytokine modulation than diclofenac, significantly suppressing interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) production in human leukocyte assays at therapeutic concentrations. However, its COX inhibition potency was approximately 3-fold lower than diclofenac (IC₅₀ 1.8μM vs 0.6μM for COX-1). Aceclofenac, developed in 1991 as a structural hybrid concept, demonstrated superior synovial fluid penetration (60% plasma concentration vs 30% for diclofenac) and additional glycosaminoglycan-stimulating activity potentially relevant to chondroprotection in osteoarthritis [4] [7] [8].

Properties

CAS Number

24049-18-1

Product Name

Alclofenac sodium

IUPAC Name

sodium;2-(3-chloro-4-prop-2-enoxyphenyl)acetate

Molecular Formula

C11H10ClNaO3

Molecular Weight

248.64 g/mol

InChI

InChI=1S/C11H11ClO3.Na/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;/h2-4,6H,1,5,7H2,(H,13,14);/q;+1/p-1

InChI Key

JGTGZXFWDPQKBA-UHFFFAOYSA-M

SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+]

Solubility

Soluble in DMSO

Synonyms

Alclofenac sodium

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+]

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.